molecular formula C29H30N4O5S3 B2988582 Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398998-89-5

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2988582
CAS No.: 398998-89-5
M. Wt: 610.76
InChI Key: SSQMRLRSPHHEAE-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a recognized, potent, and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Its primary research value lies in its ability to specifically and potently inhibit RIPK1 kinase activity, which is a central regulator of necroptosis, a form of programmed inflammatory cell death . By blocking RIPK1, this compound effectively suppresses necroptotic signaling pathways, providing researchers with a critical tool to dissect the role of necroptosis in various pathological contexts. The application of this inhibitor extends to preclinical research in a wide range of diseases, including neurological disorders such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease , inflammatory conditions , and ischemia-reperfusion injury models . Its high selectivity ensures that observed phenotypic effects in cellular and animal models can be more confidently attributed to the inhibition of RIPK1-driven necroptosis, thereby enabling the validation of RIPK1 as a therapeutic target. This compound is intended for research use only to further the understanding of cell death mechanisms and explore potential therapeutic interventions.

Properties

IUPAC Name

ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O5S3/c1-2-38-29(35)32-15-17-33(18-16-32)41(36,37)20-13-11-19(12-14-20)26(34)31-28-25(21-7-3-5-9-23(21)39-28)27-30-22-8-4-6-10-24(22)40-27/h4,6,8,10-14H,2-3,5,7,9,15-18H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQMRLRSPHHEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound involves several key steps:

  • Formation of Benzothiazole Derivative : The initial step typically includes the condensation of 2-amino-benzothiazole with appropriate acylating agents.
  • Piperazine Derivation : Piperazine moieties are introduced through nucleophilic substitution reactions.
  • Final Coupling : The sulfonamide and carboxylate functionalities are added to complete the structure.

Recent studies have highlighted various synthetic routes that enhance yield and purity, particularly through the use of microwave-assisted synthesis techniques .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro assays have demonstrated significant inhibition against various bacterial strains. For instance:

CompoundMIC (μg/mL)Inhibition (%)
Ethyl Compound10099
Control (e.g., Penicillin)1090

These results suggest that the compound could be effective in treating bacterial infections .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. It has been noted for its ability to induce apoptosis in cancer cell lines. A study reported that the compound exhibited an IC50 value of 15 µM against breast cancer cells, indicating its potency .

The proposed mechanism involves the inhibition of specific enzymes involved in DNA replication and repair processes. The benzothiazole core is believed to interact with topoisomerases, which are critical for maintaining DNA structure during cell division .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a robust antimicrobial effect .

Case Study 2: Anticancer Activity

In a controlled experiment involving human cancer cell lines, treatment with the compound led to a marked decrease in cell proliferation rates. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Core Structural Similarities

Compounds sharing the piperazine-carboxylate backbone or benzothiazole/benzothiophene moieties were prioritized for comparison. Key analogs include:

Compound Name Core Features Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzothiazole, tetrahydrobenzo[b]thiophene, piperazine-sulfonyl, ethyl ester ~606.7 (estimated) Carbamoyl, sulfonyl, ester
Ethyl 4-[4-[(4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Ethoxy-benzothiazole, methyl substituent, piperazine-sulfonyl 532.6 Ethoxy, methyl, carbamoyl, ester
2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a) Fluorophenyl-piperazine, thiazole-hydrazone ~465.5 Hydrazone, thiazole, fluorophenyl
6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives (T1–T7) Fluorophenyl-piperazine, pyridazinone, benzalhydrazone ~400–450 (varies) Hydrazone, pyridazinone, fluorophenyl

Key Observations :

  • The target compound’s tetrahydrobenzo[b]thiophene system distinguishes it from analogs with simpler aryl/heteroaryl groups.
  • Piperazine-sulfonyl linkages are common in analogs, suggesting shared synthetic pathways (e.g., nucleophilic substitution or coupling reactions) .

Contrasts :

  • The target compound’s synthesis may require multi-step cyclization (similar to benzothiazole-thiophene fused systems in ), whereas simpler analogs use direct coupling or alkylation .

Pharmacological and Physicochemical Properties

Property Target Compound (Estimated) Ethyl 4-[...]carboxylate Compound 3a Pyridazinones
LogP (XLogP3) ~4.2 3.1 2.8 2.5–3.0
Hydrogen Bond Acceptors 8 8 6 7–9
AChE Inhibition (IC₅₀) Not reported Not reported 0.8–1.2 µM 2.5–5.0 µM
Solubility (mg/mL) Low (≤0.1) Moderate (0.5–1.0) High (>10) Moderate (1–5)

Insights :

  • The target compound’s higher LogP suggests enhanced membrane permeability but reduced aqueous solubility compared to fluorophenyl-piperazine analogs .
  • AChE inhibition in compound 3a highlights the role of thiazole-hydrazone motifs in enzyme targeting, a feature absent in the target compound .

Research Implications

  • Drug Design : Piperazine-sulfonyl and benzothiazole systems are versatile for CNS targets (e.g., kinases, neurotransmitter receptors) due to their planar aromaticity and hydrogen-bonding capacity .
  • Optimization Challenges : Balancing lipophilicity (LogP) and solubility remains critical; fluorination or polar substituents (e.g., ethoxy in ) may improve bioavailability.

Q & A

Basic: What are the standard synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the tetrahydrobenzo[b]thiophene core, followed by carbamoylation, sulfonylation, and piperazine coupling. Key steps include:

  • Carbamoylation : Reaction of 3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with 4-(chlorosulfonyl)benzoyl chloride under basic conditions (e.g., triethylamine) to form the carbamoyl intermediate .
  • Sulfonylation : Introduction of the piperazine moiety via nucleophilic substitution using ethyl piperazine-1-carboxylate in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C .
  • Critical Parameters :
    • Catalyst selection (e.g., LiCl in ethanol for analogous thiazole condensations ).
    • Solvent purity and reaction temperature control to avoid side reactions.
    • Use of anhydrous conditions for moisture-sensitive steps (e.g., sulfonylation).

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of key functional groups (e.g., sulfonyl, piperazine, and benzo[b]thiophene signals). For example, tetrahydrobenzo[b]thiophene protons appear as multiplet signals at δ 1.69–2.57 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended). Use a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+^+ ion).

Basic: What in vitro models are appropriate for evaluating biological activity, and how should cytotoxicity assays be designed?

Methodological Answer:

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast controls (e.g., WI-38) to assess selectivity .
  • Assay Protocol :
    • Seed cells at 1.5 × 105^5 cells/mL in RPMI-1640 medium with 5% FBS.
    • Treat with compound concentrations (0.1–100 µM) for 48–72 hours.
    • Measure viability via sulforhodamine B (SRB) assay, with CHS-828 as a reference inhibitor .
  • Controls : Include DMSO vehicle controls (≤0.5% v/v) to rule out solvent toxicity.

Advanced: How can contradictory bioactivity data across studies be systematically analyzed?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell line origins, passage numbers, serum concentrations) .
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-lab variability.
  • Dose-Response Curves : Ensure IC50_{50} values are calculated using consistent nonlinear regression models (e.g., four-parameter logistic curve) .

Advanced: What computational strategies predict the compound’s reactivity or target interactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., sulfonylation energetics) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., benzothiazole-binding enzymes) using AutoDock Vina or Schrödinger Suite.
  • AI-Driven Optimization : Implement COMSOL Multiphysics for reaction parameter optimization (e.g., solvent selection, temperature gradients) .

Advanced: How can reaction conditions be optimized to address low yields in the sulfonylation step?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For example, test DMF vs. THF with 10 mol% DMAP .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonylation progression and identify intermediates .
  • Solvent-Free Approaches : Explore mechanochemical synthesis (ball-milling) to enhance reaction efficiency .

Basic: What are the key storage and handling considerations for this compound?

Methodological Answer:

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C in airtight, light-resistant containers .
  • Handling : Use PPE (gloves, goggles) and fume hoods to avoid dermal/ocular exposure.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability .

Advanced: What advanced spectroscopic techniques resolve structural ambiguities in this heterocyclic system?

Methodological Answer:

  • 2D NMR : 1^1H-13^13C HSQC and HMBC to assign quaternary carbons and confirm piperazine connectivity .
  • X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) to resolve stereochemical uncertainties .
  • Solid-State NMR : Characterize polymorphic forms if solubility issues arise during formulation.

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